molecular formula C5H7Cl3O2 B14537200 Acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester CAS No. 62379-71-9

Acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester

Cat. No.: B14537200
CAS No.: 62379-71-9
M. Wt: 205.46 g/mol
InChI Key: AHGKMOOLJVEZSH-UHFFFAOYSA-N
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Description

Acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester is a chemical compound with the molecular formula C5H8Cl3O2

Properties

CAS No.

62379-71-9

Molecular Formula

C5H7Cl3O2

Molecular Weight

205.46 g/mol

IUPAC Name

1,3-dichloropropan-2-yl 2-chloroacetate

InChI

InChI=1S/C5H7Cl3O2/c6-1-4(2-7)10-5(9)3-8/h4H,1-3H2

InChI Key

AHGKMOOLJVEZSH-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)OC(=O)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of chloroacetic acid with 2-chloro-1-(chloromethyl)ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

ClCH2COOH+ClCH2CH(Cl)OHClCH2COOCH2CH(Cl)Cl+H2O\text{ClCH}_2\text{COOH} + \text{ClCH}_2\text{CH(Cl)OH} \rightarrow \text{ClCH}_2\text{COOCH}_2\text{CH(Cl)Cl} + \text{H}_2\text{O} ClCH2​COOH+ClCH2​CH(Cl)OH→ClCH2​COOCH2​CH(Cl)Cl+H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and heated in a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The separation and purification steps typically involve distillation and crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield chloroacetic acid and 2-chloro-1-(chloromethyl)ethanol.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Reduction: The compound can be reduced to remove chlorine atoms, resulting in the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Substitution: Nucleophiles such as sodium hydroxide or potassium hydroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Hydrolysis: Chloroacetic acid and 2-chloro-1-(chloromethyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Less chlorinated derivatives of the original compound.

Scientific Research Applications

Acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive chlorine atoms.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester involves its reactivity with nucleophiles. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions. The ester group can also undergo hydrolysis, resulting in the formation of carboxylic acid and alcohol derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Chloroacetic acid ethyl ester: Similar ester derivative with ethyl group instead of 2-chloro-1-(chloromethyl)ethyl group.

    Methyl chloroacetate: Another ester derivative with a methyl group.

    Ethyl α-chloroacetate: Similar structure with an ethyl group.

Uniqueness

Acetic acid, chloro-, 2-chloro-1-(chloromethyl)ethyl ester is unique due to the presence of multiple chlorine atoms, which enhance its reactivity and make it suitable for specific applications in synthesis and research. The combination of ester and multiple chlorine functionalities provides a versatile platform for various chemical transformations.

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